molecular formula C10H20Cl2N6O2S2 B13767594 3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride CAS No. 6965-23-7

3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride

Cat. No.: B13767594
CAS No.: 6965-23-7
M. Wt: 391.3 g/mol
InChI Key: XDAYOVQBWYUQAT-UHFFFAOYSA-N
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Description

2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperazine ring, introduction of the carbamimidoyl and thioate groups, and subsequent purification to obtain the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Carbamoyl-1-methyl-3-[2-(5-methylimidazol-4-yl-methylthio)ethyl]guanidine dihydrochloride
  • Other piperazine derivatives with carbamimidoyl and thioate groups

Uniqueness

What sets 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride apart from similar compounds is its specific combination of functional groups and structural features

Properties

CAS No.

6965-23-7

Molecular Formula

C10H20Cl2N6O2S2

Molecular Weight

391.3 g/mol

IUPAC Name

2-[5-(2-carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethyl carbamimidothioate;dihydrochloride

InChI

InChI=1S/C10H18N6O2S2.2ClH/c11-9(12)19-3-1-5-7(17)16-6(8(18)15-5)2-4-20-10(13)14;;/h5-6H,1-4H2,(H3,11,12)(H3,13,14)(H,15,18)(H,16,17);2*1H

InChI Key

XDAYOVQBWYUQAT-UHFFFAOYSA-N

Canonical SMILES

C(CSC(=N)N)C1C(=O)NC(C(=O)N1)CCSC(=N)N.Cl.Cl

Origin of Product

United States

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